molecular formula C26H26N2OS B2747983 N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide CAS No. 532974-68-8

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide

Cat. No. B2747983
CAS RN: 532974-68-8
M. Wt: 414.57
InChI Key: ZDQWRRZWWIDTLL-UHFFFAOYSA-N
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Description

“N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide” is a complex organic compound that contains an indole ring, a benzylsulfanyl group, and a benzamide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzylsulfanyl refers to a sulfur atom bonded to a benzyl group, and benzamide is a carboxamide derived from benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzylsulfanyl group, and a benzamide group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as aromaticity (from the indole and benzyl groups) and potential for hydrogen bonding (from the amide group) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an indole ring could contribute to its aromaticity and stability, while the amide group could influence its solubility and potential for hydrogen bonding .

Scientific Research Applications

Antimicrobial and Antifungal Applications

This compound has been studied for its potential in antimicrobial and antifungal treatments. The presence of the indole moiety is significant, as indole derivatives are known to possess a wide range of biological activities, including antimicrobial properties . The benzylthio group could potentially be modified to enhance these properties, making it a candidate for developing new antimicrobial agents.

Anti-Inflammatory Properties

The structural chemistry of Oprea1_163881 suggests it could be useful in anti-inflammatory research. Compounds with similar structures have demonstrated good anti-inflammatory activity, which is often evaluated through in vitro and in vivo studies to determine their effectiveness against inflammation .

Synthesis of Heterocyclic Compounds

Oprea1_163881 serves as a precursor in the synthesis of various heterocyclic compounds. Its indole core is a versatile scaffold that can be functionalized to create diverse heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents .

Drug Discovery and Design

The compound’s molecular structure allows for modifications that can lead to the discovery of novel drugs. Its indole base structure is common in many pharmaceuticals, and the additional functional groups present in Oprea1_163881 make it a valuable molecule for drug design and synthesis .

Biological Studies of Indole Derivatives

Indole derivatives like Oprea1_163881 are essential for generating biologically active structures. They are used in studies exploring the biological activities of indole-based compounds, including their role in cell signaling and metabolism .

Material Science Research

The benzylthio and indole groups in Oprea1_163881 could be of interest in material science, particularly in the development of organic materials with specific electronic or photonic properties. The compound could be used in the synthesis of materials for organic semiconductors or other advanced materials .

Catalysis Research

Researchers may explore the use of Oprea1_163881 in catalysis. The indole moiety can act as a ligand in metal complexes, which are often used as catalysts in organic synthesis. This could lead to the development of new catalytic processes or the improvement of existing ones .

Green Chemistry Applications

The compound’s potential for use in green chemistry is notable. It could be involved in the development of environmentally friendly synthetic routes for pharmaceuticals or other chemicals, reducing the use of hazardous solvents and promoting sustainable practices .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its pharmacological properties, as well as investigations into its mechanism of action .

properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-12-13-22(16-20(19)2)26(29)27-14-15-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQWRRZWWIDTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,4-dimethylbenzamide

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